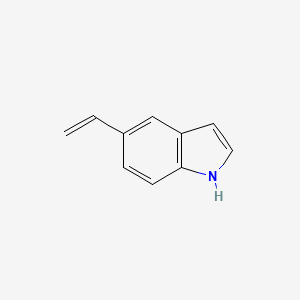
5-ビニル-1H-インドール
概要
説明
5-Vinyl-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
科学的研究の応用
5-Vinyl-1H-indole has numerous applications in scientific research:
作用機序
Target of Action
5-Vinyl-1H-indole, like many indole derivatives, is known to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, making 5-Vinyl-1H-indole a versatile compound in the field of medicinal chemistry.
Mode of Action
It is known that indole derivatives interact with their targets, leading to various changes in cellular processes . For instance, some indole derivatives have been reported to inhibit viral activity by interacting with specific proteins .
Biochemical Pathways
Indole derivatives, including 5-Vinyl-1H-indole, can affect various biochemical pathways. For example, some indole derivatives have been found to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These diverse biological activities suggest that 5-Vinyl-1H-indole may influence multiple biochemical pathways, leading to a broad spectrum of downstream effects.
Result of Action
The molecular and cellular effects of 5-Vinyl-1H-indole’s action depend on its specific targets and the biochemical pathways it affects. Given the wide range of biological activities exhibited by indole derivatives , the results of 5-Vinyl-1H-indole’s action could be diverse and multifaceted.
生化学分析
Biochemical Properties
5-Vinyl-1H-indole plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between 5-Vinyl-1H-indole and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further participate in biochemical pathways . Additionally, 5-Vinyl-1H-indole has been shown to bind to certain receptors, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of 5-Vinyl-1H-indole on various types of cells and cellular processes are significant. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-Vinyl-1H-indole can activate or inhibit specific signaling pathways, leading to changes in cellular behavior such as proliferation, differentiation, and apoptosis . Moreover, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism and energy production .
Molecular Mechanism
The molecular mechanism of action of 5-Vinyl-1H-indole involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, 5-Vinyl-1H-indole can bind to active sites of enzymes, either inhibiting or enhancing their catalytic activity . This binding can result in the modulation of enzymatic reactions, impacting various biochemical pathways. Furthermore, 5-Vinyl-1H-indole can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Vinyl-1H-indole can change over time due to factors such as stability, degradation, and long-term impacts on cellular function. Studies have shown that 5-Vinyl-1H-indole is relatively stable under controlled conditions, but it may undergo degradation when exposed to certain environmental factors . Over time, the compound’s effects on cellular function can vary, with potential long-term consequences on cell viability, proliferation, and differentiation observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 5-Vinyl-1H-indole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses . At higher doses, 5-Vinyl-1H-indole can induce toxic or adverse effects, including oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where specific dosages result in distinct biological responses, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
5-Vinyl-1H-indole is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in metabolic flux, influencing the levels of other metabolites and impacting overall cellular metabolism . The involvement of 5-Vinyl-1H-indole in these pathways underscores its significance in biochemical processes.
Transport and Distribution
The transport and distribution of 5-Vinyl-1H-indole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes, facilitated by transport proteins such as ATP-binding cassette (ABC) transporters . Once inside the cell, 5-Vinyl-1H-indole can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments . These interactions play a crucial role in determining the compound’s bioavailability and biological activity.
Subcellular Localization
The subcellular localization of 5-Vinyl-1H-indole is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Studies have shown that 5-Vinyl-1H-indole can localize to the cytoplasm, nucleus, and mitochondria, where it exerts its biochemical effects . The compound’s activity and function can be modulated by its subcellular localization, with distinct roles observed in different cellular compartments .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Vinyl-1H-indole can be achieved through several methods. One common approach involves the Bartoli indole synthesis, which uses vinyl magnesium bromide and tetrahydrofuran at low temperatures (around -40°C) to yield the desired indole derivative . Another method involves the cyclization of alkynes with nitrogen sources, catalyzed by transition metals .
Industrial Production Methods: Industrial production of 5-Vinyl-1H-indole typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis.
化学反応の分析
Types of Reactions: 5-Vinyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nitro compounds under acidic or basic conditions.
Major Products:
Oxidation: Formation of 5-formyl-1H-indole or 5-carboxy-1H-indole.
Reduction: Formation of 5-ethyl-1H-indole.
Substitution: Formation of various substituted indoles depending on the electrophile used.
類似化合物との比較
- 1-Vinylindole
- 2-Vinylindole
- 3-Vinylindole
- 4-Vinylindole
Comparison: 5-Vinyl-1H-indole is unique due to the position of the vinyl group, which influences its chemical reactivity and biological activity. Compared to other vinylindoles, it may exhibit different binding affinities and reaction pathways, making it a valuable compound for specific applications .
特性
IUPAC Name |
5-ethenyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-2-8-3-4-10-9(7-8)5-6-11-10/h2-7,11H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAAYQMSBGYWLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC2=C(C=C1)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40504299 | |
| Record name | 5-Ethenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40504299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77132-99-1 | |
| Record name | 5-Ethenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40504299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
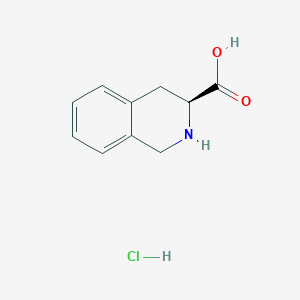
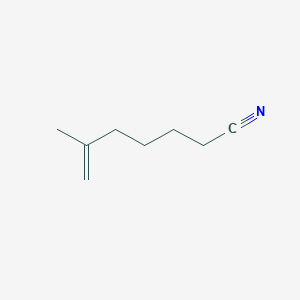
![N-[4-(2-bromoacetyl)phenyl]benzamide](/img/structure/B1315067.png)
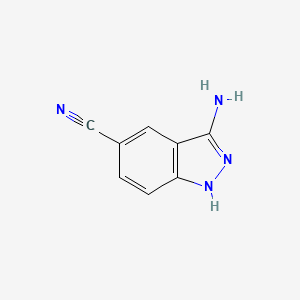
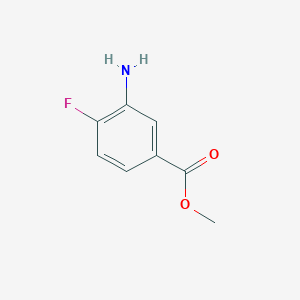
![4,4'-Di-tert-butyl-[1,1'-biphenyl]-2-amine](/img/structure/B1315074.png)
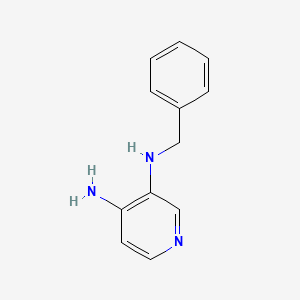
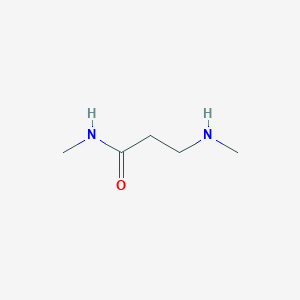
![5-Phenylbicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B1315092.png)
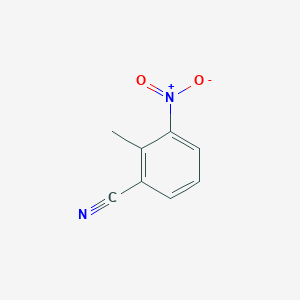
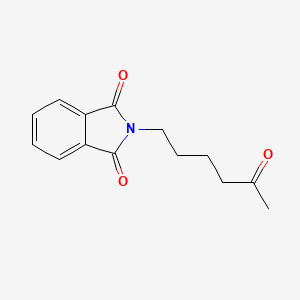
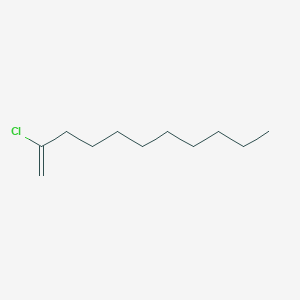
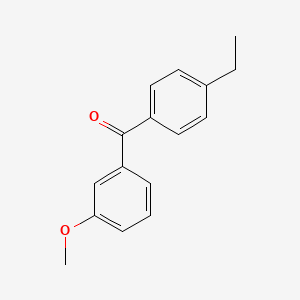
![Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1315101.png)
